4-(azidomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole
Overview
Description
The compound “4-(azidomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole” is a complex organic molecule. It contains an azide group (-N3), a thiophene ring (a five-membered ring containing four carbon atoms and a sulfur atom), and a pyrazole ring (a five-membered ring containing three carbon atoms and two nitrogen atoms) .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through multi-step processes involving various types of organic reactions . For example, thiophene derivatives can be synthesized using the Gewald reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azide, thiophene, and pyrazole groups would significantly influence its structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound aren’t available, similar compounds can undergo a variety of reactions. For example, thiophene rings can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, thiophene is a colorless liquid with a benzene-like odor .Scientific Research Applications
Material Sciences: Cross-Linking Agent
The azide group in the compound exhibits exceptional reactivity, making it a versatile family member in chemistry and material sciences. One prominent application is as a cross-linker in polymer chemistry. The azide group can undergo regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes to yield 1,2,3-triazoles . This reaction is crucial for altering the physical properties of polymers, enhancing the efficiency of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .
Energetic Materials: Nitrogen Release
Organic azides are known for their ability to release nitrogen upon thermal activation or photolysis. This release is accompanied by a considerable output of energy, making compounds like 4-(azidomethyl)-1-ethyl-3-thiophen-2-ylpyrazole interesting as highly energetic materials . They can be used in applications where controlled energy release is required, such as in propellants and explosives.
Polymer Chemistry: Nitrene Generation
The thermal decomposition of azides leads to the formation of highly reactive nitrenes. These nitrenes are efficient in polymer crosslinking, which is a process used to enhance the mechanical strength and thermal stability of polymers . This application is significant in creating robust materials for various industrial uses.
Medicinal Chemistry: Synthesis of Bioactive Molecules
The thiophene moiety present in the compound is found in many bioactive molecules with diverse biological activities. It can serve as a precursor for synthesizing novel compounds with potential anti-inflammatory, antimicrobial, and antitumor properties . This makes it valuable in the field of drug discovery and development.
Organic Synthesis: Heterocyclic Compound Formation
The compound can be used as a starting material for the synthesis of various heterocyclic compounds. These compounds, such as pyrimidine-2-thiol, pyrazole, and pyran derivatives, have immense biological activities associated with them, including antioxidant and anti-inflammatory properties .
Photopolymerization: Photochemistry Applications
Due to the azide group’s propensity to undergo photolysis, the compound can be employed in photopolymerization processes. This application is particularly relevant in the development of photoresists and other light-sensitive materials used in the electronics industry .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(azidomethyl)-1-ethyl-3-thiophen-2-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5S/c1-2-15-7-8(6-12-14-11)10(13-15)9-4-3-5-16-9/h3-5,7H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVNWZPBCIJUHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CS2)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azidomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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